1-Phenylpyrazole-3-sulfonyl fluoride
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Overview
Description
1-Phenylpyrazole-3-sulfonyl fluoride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpyrazole-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpyrazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Transition metal catalysts, such as palladium or copper, may be employed to facilitate certain reactions.
Major Products:
Sulfonamides: Formed through the reaction with amines.
Sulfonates: Formed through the reaction with alcohols or thiols.
Scientific Research Applications
1-Phenylpyrazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylpyrazole-3-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophilic sites on enzymes or other biological targets . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
1-Phenylpyrazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
1-Phenylpyrazole-3-sulfonate: Contains a sulfonate group, differing in reactivity and applications.
Uniqueness: 1-Phenylpyrazole-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity makes it a valuable tool in organic synthesis and a potential candidate for developing new therapeutic agents.
Properties
IUPAC Name |
1-phenylpyrazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMHVOYJXJFQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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